Boc-Tyr(Bzl)-OSu

Description

Significance of Activated Amino Acid Derivatives in Organic Synthesis

The creation of peptides and other complex organic molecules often requires the formation of amide bonds, a process that can be challenging due to the relatively low reactivity of carboxylic acids and amines. To overcome this, chemists employ activated amino acid derivatives. nih.govorganic-chemistry.orgacs.org These are molecules in which the carboxylic acid group of an amino acid has been modified to make it more susceptible to nucleophilic attack by an amine. This activation is a cornerstone of modern organic synthesis, enabling the formation of amide bonds under mild conditions and with high yields. chemrxiv.org Various strategies have been developed to activate amino acids, including the use of acyl halides, azides, and, most notably, activated esters. amerigoscientific.com The choice of activating group is critical, as it must be reactive enough to facilitate bond formation but stable enough to prevent unwanted side reactions and racemization of the chiral center of the amino acid. nih.gov

Historical Context of N-Hydroxysuccinimide Esters in Peptide Chemistry

The quest for efficient peptide synthesis methods led to the exploration of various activated esters. amerigoscientific.com In 1963, Anderson and his colleagues introduced N-hydroxysuccinimide (NHS) esters as highly effective activating agents for peptide synthesis. amerigoscientific.comnih.govacs.org This development was a significant advancement, as NHS esters offered a unique combination of high reactivity and good crystallizing properties. chemicalbook.com A key advantage of NHS esters is that the N-hydroxysuccinimide byproduct of the coupling reaction is water-soluble, simplifying the purification of the desired peptide. amerigoscientific.comchemicalbook.com This feature, along with their stability and reactivity under mild conditions, has made NHS esters one of the most widely used classes of activated esters in peptide chemistry and beyond. amerigoscientific.com

Overview of Boc-Tyr(Bzl)-OSu as a Reagent in Peptide Synthesis

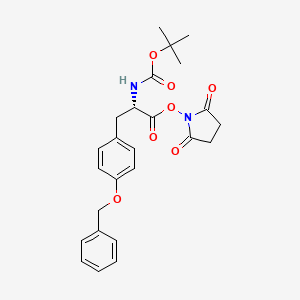

This compound is a specific and highly valuable activated amino acid derivative used extensively in peptide synthesis. chemimpex.com Its structure incorporates three key features: the amino acid L-tyrosine, a tert-butyloxycarbonyl (Boc) protecting group on the N-terminus, and an O-benzyl (Bzl) protecting group on the tyrosine side chain's hydroxyl group. The carboxylic acid is activated as an N-hydroxysuccinimide (OSu) ester. chemimpex.com This combination of protecting groups and an activated ester makes it a versatile building block, particularly in the Boc/Bzl strategy of solid-phase peptide synthesis (SPPS). thieme-connect.depeptide.com The Boc group provides temporary protection of the alpha-amino group, while the benzyl (B1604629) group offers more robust, "permanent" protection of the side chain, which is crucial for preventing unwanted reactions during peptide elongation. peptide.com

Chemical Properties of this compound

This compound is a white to off-white powder with the molecular formula C25H28N2O7 and a molecular weight of 468.50 g/mol . chemimpex.com Its melting point ranges from 149-153 °C. The compound is typically stored at low temperatures, around -20°C, to maintain its stability.

| Property | Value |

| Molecular Formula | C25H28N2O7 |

| Molecular Weight | 468.50 g/mol |

| Appearance | White to off-white powder |

| Melting Point | 149-153 °C |

| Storage Temperature | -20°C |

Preparation of this compound

The synthesis of this compound begins with the protection of the amino acid L-tyrosine. The N-terminus is protected with a Boc group, and the hydroxyl group of the side chain is protected with a benzyl group, forming Boc-Tyr(Bzl)-OH. iris-biotech.depeptide.com This protected amino acid is then reacted with N-hydroxysuccinimide in the presence of a coupling agent, such as dicyclohexylcarbodiimide (B1669883) (DCC), to form the activated OSu ester. chemicalbook.com

Applications of this compound in Peptide Synthesis

The primary application of this compound is in solid-phase peptide synthesis (SPPS), a technique that allows for the stepwise construction of peptides on a solid support. thieme-connect.de In the Boc/Bzl SPPS strategy, the Boc protecting group of the resin-bound amino acid is removed with a mild acid, such as trifluoroacetic acid (TFA). peptide.com The newly deprotected amine is then coupled with an excess of the incoming activated amino acid, in this case, this compound. The OSu group serves as an excellent leaving group, facilitating the formation of a new peptide bond. chemicalbook.com This cycle of deprotection and coupling is repeated to elongate the peptide chain. The benzyl group protecting the tyrosine side chain is stable to the mild acidic conditions used for Boc removal but can be cleaved at the end of the synthesis using a strong acid like hydrofluoric acid (HF). peptide.com

This compound is also valuable in solution-phase peptide synthesis. thieme-connect.de Furthermore, its reactive OSu ester makes it suitable for bioconjugation, the process of linking biomolecules to other molecules for various applications in drug development and diagnostics. chemimpex.com

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

(2,5-dioxopyrrolidin-1-yl) 2-[(2-methylpropan-2-yl)oxycarbonylamino]-3-(4-phenylmethoxyphenyl)propanoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H28N2O7/c1-25(2,3)33-24(31)26-20(23(30)34-27-21(28)13-14-22(27)29)15-17-9-11-19(12-10-17)32-16-18-7-5-4-6-8-18/h4-12,20H,13-16H2,1-3H3,(H,26,31) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GKLFTQJJYUFASW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC(CC1=CC=C(C=C1)OCC2=CC=CC=C2)C(=O)ON3C(=O)CCC3=O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H28N2O7 | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

468.5 g/mol | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

27601-29-2 | |

| Record name | tert-Butyl (S)-(2-((2,5-dioxo-1-pyrrolidinyl)oxy)-2-oxo-1-((4-(benzyloxy)phenyl)methyl)ethyl)carbamate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0027601292 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | NSC334285 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=334285 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

Synthetic Methodologies for Boc Tyr Bzl Osu

Synthesis of Protected Tyrosine Precursors

The synthesis of Boc-Tyr(Bzl)-OSu begins with the preparation of a doubly protected L-tyrosine derivative, Boc-Tyr(Bzl)-OH. This process involves the sequential protection of the α-amino group and the phenolic hydroxyl group of the tyrosine side chain.

Boc-Protection of L-Tyrosine Alpha-Amino Group

The tert-butyloxycarbonyl (Boc) group is a widely utilized protecting group for the α-amino function in peptide synthesis. mdpi.comontosight.ai Its introduction prevents the amino group from participating in unwanted reactions during subsequent synthetic steps. The most common method for Boc protection involves the reaction of L-tyrosine with di-tert-butyl dicarbonate (B1257347), often abbreviated as (Boc)₂O or Boc anhydride. ontosight.airsc.org

This reaction is typically carried out under basic conditions. rsc.orgmtu.edu A common procedure involves dissolving L-tyrosine in a mixed solvent system, such as dioxane and water, in the presence of a base like sodium bicarbonate (NaHCO₃) or potassium carbonate (K₂CO₃). rsc.orgnih.gov The (Boc)₂O is then added, often at a reduced temperature (e.g., 0 °C) to control the reaction's exothermicity, and the mixture is stirred until completion. rsc.orgnih.gov The resulting product, N-Boc-L-tyrosine (Boc-Tyr-OH), can then be isolated and purified. rsc.org The Boc group is valued for its stability under various conditions while being easily removable with moderate acids, such as trifluoroacetic acid (TFA). mdpi.comcymitquimica.compeptide.com

Benzyl (B1604629) Protection of Tyrosine Phenolic Hydroxyl Group

The phenolic hydroxyl group of the tyrosine side chain is acidic and nucleophilic, necessitating protection to avoid side reactions. thieme-connect.de The benzyl (Bzl) group is a common choice for this purpose, forming a stable benzyl ether. thieme-connect.dewikipedia.org However, the standard benzyl ether is somewhat labile to the acidic conditions used for Boc deprotection, which can be a drawback in multi-step syntheses. thieme-connect.deacs.org

The synthesis of the fully protected precursor, N-Boc-O-benzyl-L-tyrosine (Boc-Tyr(Bzl)-OH), can be achieved by benzylating N-Boc-L-tyrosine. One reported method involves treating N-Boc-tyrosine with a base such as sodium methoxide (B1231860) in a solvent like methanol. google.com Subsequently, benzyl bromide or benzyl chloride is added, and the reaction is heated to afford the desired product. google.com A yield of 84% has been reported using benzyl chloride under these conditions. google.com Another approach involves the benzylation of L-tyrosine first, often through a copper complex intermediate, followed by the Boc-protection of the amino group as described previously. mtu.edunih.gov

| Precursor | Protecting Group | Reagent | Typical Conditions | Reference |

| L-Tyrosine | Boc (α-amino) | Di-tert-butyl dicarbonate ((Boc)₂O) | Basic, e.g., NaHCO₃ in Dioxane/Water | nih.gov, rsc.org |

| N-Boc-L-Tyrosine | Benzyl (phenolic OH) | Benzyl bromide (BnBr) or Benzyl chloride (BnCl) | Basic, e.g., NaOMe in Methanol, 40°C | google.com |

Carboxyl Activation to N-Hydroxysuccinimide Ester

With the precursor Boc-Tyr(Bzl)-OH in hand, the final step is the activation of the carboxylic acid group. This converts the relatively unreactive carboxylic acid into a species that readily reacts with nucleophiles, such as the amino group of another amino acid, to form a peptide bond.

General Principles of N-Hydroxysuccinimide Ester Formation

The formation of an N-Hydroxysuccinimide (NHS) ester is a widely adopted strategy for activating carboxylic acids in peptide synthesis and bioconjugation. chemicalbook.com The NHS ester, also known as a succinate (B1194679) ester, is an "active ester." chemicalbook.com While a free carboxylic acid would simply form a salt with an amine, the NHS ester reacts with the amine to form a stable amide (peptide) bond. wikipedia.org The NHS group is an excellent leaving group, which facilitates the nucleophilic attack by the amine. mst.edu These active esters are notably stable enough to be isolated, purified, and stored at low temperatures, making them convenient reagents. chemicalbook.comwikipedia.org

Common Reagents and Conditions for OSu Esterification

The conversion of a carboxylic acid to its NHS ester is most frequently achieved using a coupling reagent to facilitate the condensation between the acid and N-Hydroxysuccinimide (NHS). chemicalbook.com The most common coupling agents are carbodiimides, such as N,N'-dicyclohexylcarbodiimide (DCC) and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC). wikipedia.orgrsc.org

The general procedure involves dissolving the protected amino acid, Boc-Tyr(Bzl)-OH, and NHS in an anhydrous organic solvent like dimethylformamide (DMF) or dichloromethane (B109758) (DCM). chemicalbook.comwikipedia.org The carbodiimide (B86325) (e.g., DCC or EDC) is then added, often at 0°C to manage the reaction. rsc.org The carbodiimide activates the carboxylic acid, which is then attacked by the hydroxyl group of NHS to form the this compound ester. A byproduct of this reaction is a urea (B33335) derivative (dicyclohexylurea if DCC is used), which is typically insoluble in the reaction solvent and can be removed by filtration. rsc.org

| Reagent | Description | Solvent | Key Features | Reference |

| DCC (N,N'-dicyclohexylcarbodiimide) | Coupling agent | Anhydrous DMF, DCM | Forms insoluble dicyclohexylurea (DCU) byproduct, facilitating removal. | wikipedia.org, rsc.org |

| EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) | Coupling agent | Anhydrous DMF, DCM | Forms a water-soluble urea byproduct, which is useful for certain purification schemes. | wikipedia.org, rsc.org |

| NHS (N-Hydroxysuccinimide) | Activating agent | Anhydrous DMF, DCM | Forms a stable, reactive ester with the carboxylic acid. | chemicalbook.com, wikipedia.org |

Optimization Strategies for this compound Preparation

Optimizing the synthesis of this compound focuses on maximizing yield and purity while minimizing side reactions. Key factors include:

Stoichiometry: Using a slight excess (e.g., 1.1 to 1.2 equivalents) of both the coupling agent (DCC or EDC) and NHS can help drive the reaction to completion. rsc.org

Temperature Control: Maintaining a low temperature (0°C) during the addition of the coupling agent is crucial to prevent side reactions and potential racemization of the chiral amino acid center. rsc.org

Solvent Choice: The use of anhydrous (dry) solvents is essential, as the presence of water can lead to the hydrolysis of the active ester and the carbodiimide reagent. wikipedia.org

Reaction Time: The reaction is typically monitored by techniques like thin-layer chromatography (TLC) to determine completion, which can range from a few hours to overnight. kuleuven.be

Purification: After the reaction, the urea byproduct is filtered off. The desired this compound product is then typically isolated from the filtrate by precipitation or crystallization. Adding the reaction mixture to a non-polar solvent like cold ether or hexane (B92381) can induce precipitation. rsc.org Recrystallization can further enhance the purity of the final product.

By carefully controlling these parameters, this compound can be synthesized efficiently, providing a reliable reagent for the construction of complex peptides. chemimpex.com

The synthesis of this compound, a critical activated amino acid derivative for peptide synthesis, is primarily achieved through the esterification of its precursor, N-α-Boc-O-benzyl-L-tyrosine (Boc-Tyr(Bzl)-OH). This transformation involves the activation of the carboxylic acid group of Boc-Tyr(Bzl)-OH to facilitate its reaction with N-hydroxysuccinimide (NHS). The most prevalent and well-documented method employs carbodiimide coupling agents.

The general reaction scheme involves dissolving Boc-Tyr(Bzl)-OH and N-hydroxysuccinimide in an appropriate anhydrous solvent. A carbodiimide, such as Dicyclohexylcarbodiimide (B1669883) (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC·HCl), is then added to the solution. The carbodiimide activates the carboxyl group of the protected amino acid, which is subsequently attacked by the hydroxyl group of NHS to form the desired active ester, this compound. The reaction generates a urea byproduct (dicyclohexylurea, DCU, in the case of DCC), which is often insoluble in the reaction solvent and can be removed by filtration.

The efficiency of the synthesis can be influenced by several factors, including the choice of coupling agent, solvent, reaction temperature, and the use of additives. Additives like 1-hydroxybenzotriazole (B26582) (HOBt) or 3,4-dihydro-3-hydroxy-4-oxo-1,2,3-benzotriazine (HODhbt) are often included. thieme-connect.de These additives can suppress side reactions and minimize the risk of racemization at the α-carbon of the amino acid, thereby improving the yield and purity of the final product. thieme-connect.de

Detailed research findings have demonstrated various conditions for this synthesis. For instance, a common procedure involves the reaction of the protected amino acid with NHS and EDC·HCl in an aprotic polar solvent like N,N-dimethylformamide (DMF). rsc.org The reaction is typically stirred at room temperature for several hours. rsc.org Alternatively, DCC can be used as the coupling agent in solvents like dichloromethane (CH2Cl2) or ethyl acetate, often starting the reaction at a reduced temperature (e.g., 0 °C) before allowing it to warm to room temperature. thieme-connect.de

The following interactive table summarizes various reported conditions for the synthesis of N-hydroxysuccinimide esters from N-protected amino acids, which are applicable to the synthesis of this compound.

| Coupling Agent | Additive | Solvent | Temperature | Key Features | Reference |

|---|---|---|---|---|---|

| EDC·HCl | NHS | DMF | Room Temperature | Commonly used method; water-soluble urea byproduct simplifies workup. | rsc.org |

| DCC | NHS (HOSu) | DMF | -10 °C to Room Temp | Effective coupling; byproduct (DCU) precipitates and is removed by filtration. | thieme-connect.de |

| DCC | HOBt | CH2Cl2 / DMF | 0 °C to Room Temp | HOBt is used to suppress racemization and improve coupling efficiency. | thieme-connect.depolypeptide.com |

| DCC | None | CH2Cl2 or EtOAc | 0 °C to Room Temp | A standard procedure, though the risk of side reactions is higher without additives. | thieme-connect.de |

Comparative Analysis of this compound Synthesis Routes

The synthesis of this compound is a crucial step for its application in Boc-based solid-phase peptide synthesis (SPPS). The choice of synthetic route directly impacts the purity, yield, and cost-effectiveness of the final peptide. The primary method, carbodiimide-mediated esterification, offers several variations that present distinct advantages and disadvantages.

Carbodiimide-Based Methods: The use of DCC is a classic and cost-effective approach. Its main advantage is the precipitation of the dicyclohexylurea (DCU) byproduct from many common organic solvents, allowing for easy removal by filtration. However, DCU can sometimes be difficult to remove completely, and DCC is a known allergen. In contrast, EDC·HCl offers the significant advantage of generating a water-soluble urea byproduct, which simplifies the purification process, as it can be removed with aqueous washes. rsc.org This is particularly beneficial in larger-scale syntheses.

Role of Additives: The inclusion of additives like HOBt or HOSu is now standard practice in high-quality peptide synthesis. thieme-connect.de When a carbodiimide reacts with a carboxylic acid, it forms a highly reactive O-acylisourea intermediate. This intermediate is susceptible to racemization and other side reactions. Additives like HOBt or HOSu react with the O-acylisourea to form a more stable active ester (e.g., an HOBt-ester), which is less prone to racemization and reacts cleanly with the amino group of the incoming nucleophile (in this case, NHS). thieme-connect.de Synthesis without these additives is generally considered less favorable due to the higher potential for epimerization and byproduct formation.

Context within the Boc/Bzl Protection Strategy: this compound is a component of the Boc/Bzl protection scheme, which is considered a "quasi-orthogonal" strategy. peptide.combiosynth.com The N-terminal Boc group is labile to moderate acids like trifluoroacetic acid (TFA), while the benzyl (Bzl) ether side-chain protecting group requires very strong acids, such as hydrofluoric acid (HF), for cleavage. peptide.com This differential lability allows for the selective deprotection of the N-terminus during the stepwise elongation of the peptide chain. peptide.combiosynth.com

However, a notable drawback of the benzyl group for tyrosine protection in Boc-SPPS is its partial instability under the repeated acidic conditions required for Boc group removal. peptide.compeptide.com This can lead to the migration of the benzyl group from the oxygen to the tyrosine ring or its complete loss, particularly during the synthesis of longer peptides that require numerous deprotection cycles. peptide.compeptide.com To mitigate this, more acid-stable protecting groups for the tyrosine side-chain, such as 2,6-dichlorobenzyl (2,6-Cl2Bzl), are sometimes employed. peptide.com This contrasts with the fully orthogonal Fmoc/tBu strategy, where the base-labile Fmoc group and the acid-labile tBu side-chain protection are removed under completely different conditions, avoiding such complications. biosynth.comnih.gov

The following table provides a comparative analysis of the different synthetic considerations.

| Method / Strategy | Advantages | Disadvantages | Reference |

|---|---|---|---|

| DCC Coupling | Cost-effective; Insoluble byproduct (DCU) is easily filtered. | DCU can be difficult to remove completely; DCC is an allergen. | thieme-connect.de |

| EDC Coupling | Water-soluble urea byproduct simplifies purification via aqueous extraction. | Generally more expensive than DCC. | rsc.org |

| Use of Additives (HOBt, HOSu) | Suppresses racemization; Reduces side reactions; Improves coupling efficiency. | Adds to the cost and complexity of the reaction mixture. | thieme-connect.de |

| Boc/Bzl Protection Scheme | Well-established methodology; Differential acid lability allows for selective deprotection. | Not fully orthogonal; Benzyl group can be partially unstable during repeated acid treatments for Boc removal. | peptide.combiosynth.com |

Role and Applications of Boc Tyr Bzl Osu in Peptide Synthesis

Mechanism of Amide Bond Formation via N-Hydroxysuccinimide Esters

The formation of a peptide bond, an amide linkage, is a condensation reaction between the carboxyl group of one amino acid and the amino group of another. In peptide synthesis, the carboxyl group must be activated to facilitate this reaction. Boc-Tyr(Bzl)-OSu utilizes an N-hydroxysuccinimide (NHS) ester for this activation. thieme-connect.de

Nucleophilic Acyl Substitution Pathways

The reaction proceeds through a nucleophilic acyl substitution mechanism. The free amino group of the incoming amino acid acts as the nucleophile, attacking the electrophilic carbonyl carbon of the activated ester of this compound. This attack forms a transient tetrahedral intermediate. thieme-connect.de The subsequent collapse of this intermediate results in the formation of the new amide (peptide) bond and the release of N-hydroxysuccinimide as a leaving group. thieme-connect.de

Role of the Succinimide (B58015) Leaving Group in Reactivity

The N-hydroxysuccinimide moiety is an excellent leaving group because its departure is facilitated by its stability. The negative charge on the oxygen atom is delocalized through resonance with the two carbonyl groups of the succinimide ring, making it a weak base and thus a good leaving group. The high reactivity of NHS esters, combined with their relative stability to hydrolysis compared to other active esters, makes them highly efficient for peptide coupling. thieme-connect.de The use of additives like 1-hydroxybenzotriazole (B26582) (HOBt) can further suppress side reactions and racemization during the coupling process. thieme-connect.de

Solid-Phase Peptide Synthesis (SPPS) Utilizing this compound

Solid-phase peptide synthesis (SPPS) is a cornerstone of modern peptide chemistry, allowing for the efficient assembly of peptide chains on an insoluble polymer support. thieme-connect.de this compound is well-suited for this methodology, particularly within the Boc/Benzyl (B1604629) protection strategy. peptide.com

Integration into Boc/Benzyl (Boc/Bzl) Strategy

The Boc/Benzyl (Boc/Bzl) protection scheme is a widely used strategy in SPPS. peptide.compeptide.com In this approach, the temporary Nα-amino protecting group is the acid-labile Boc group, while the side-chain protecting groups are typically benzyl-based ethers, esters, or carbamates, which are also acid-labile but require much stronger acidic conditions for removal. peptide.com

The synthesis cycle involves the following steps:

Deprotection: The Nα-Boc group of the resin-bound amino acid is removed by treatment with a moderately strong acid, such as trifluoroacetic acid (TFA) in dichloromethane (B109758) (DCM). peptide.comuwec.edu

Neutralization: The resulting ammonium (B1175870) salt is neutralized with a hindered base like diisopropylethylamine (DIEA) to liberate the free amino group. peptide.com

Coupling: The next amino acid in the sequence, in this case, this compound, is introduced. The activated ester reacts with the free amino group on the growing peptide chain to form a new peptide bond. thieme-connect.de

Washing: Excess reagents and byproducts are removed by washing the resin. thieme-connect.de

This cycle is repeated until the desired peptide sequence is assembled. The benzyl group protecting the phenolic hydroxyl of the tyrosine side chain remains intact during the repetitive TFA treatments used for Boc group removal. peptide.com However, a minor degree of benzyl group migration from the oxygen to the tyrosine ring can occur under repeated acidic conditions. uwec.edupeptide.com For the synthesis of longer peptides, more acid-stable protecting groups for the tyrosine side chain, such as 2,6-dichlorobenzyl (2,6-Cl2Bzl), may be preferred to minimize this side reaction. peptide.comuwec.edu

Coupling Efficiency and Reaction Kinetics in SPPS

The use of pre-activated N-hydroxysuccinimide esters like this compound generally leads to high coupling efficiencies and favorable reaction kinetics. The high reactivity of the OSu ester ensures that the coupling reaction proceeds to completion in a reasonable timeframe, which is crucial for the successful synthesis of long peptides. thieme-connect.de Microwave irradiation has been shown to further enhance coupling efficiency and reduce reaction times in some peptide synthesis protocols. abclonal.co.krresearchgate.net

Optimization of Coupling Conditions (e.g., Solvent Selection, Stoichiometry)

To maximize coupling efficiency and minimize side reactions, several parameters can be optimized:

Solvent: Dichloromethane (DCM) and N,N-dimethylformamide (DMF) are the most common solvents used in Boc-SPPS. The choice of solvent can influence the swelling of the resin support and the solubility of the reactants, thereby affecting reaction rates.

Stoichiometry: A 2- to 4-fold excess of the activated amino acid (this compound) and a coupling agent is typically used to drive the reaction to completion. thieme-connect.de

Additives: The addition of a catalyst such as 1-hydroxybenzotriazole (HOBt) or copper(II) chloride can accelerate the coupling reaction and suppress racemization. thieme-connect.de

Monitoring: The completion of the coupling reaction is often monitored using qualitative tests such as the ninhydrin (B49086) (Kaiser) test, which detects the presence of free primary amines. polypeptide.com

Solution-Phase Peptide Synthesis with this compound

The solution-phase method of peptide synthesis, while often more labor-intensive than solid-phase techniques, remains a valuable strategy for producing large quantities of peptides and for specific applications where solid-phase methods are less suitable. bachem.com In this context, this compound serves as a key activated building block. The tert-butyloxycarbonyl (Boc) group provides temporary protection for the α-amino group, while the benzyl (Bzl) ether protects the side-chain hydroxyl of tyrosine. bachem.compeptide.com The critical feature for solution-phase coupling is the N-hydroxysuccinimide (OSu) ester, which activates the carboxyl group for efficient amide bond formation without the need for a separate coupling reagent at the point of reaction. bachem.comchemimpex.com

Application in Fragment Condensation Strategies

Fragment condensation is a powerful strategy in solution-phase synthesis for assembling large peptides and proteins. This approach involves the synthesis of several smaller, protected peptide fragments, which are then coupled together. thieme-connect.de The use of activated amino acid derivatives like this compound is integral to the initial creation of these fragments.

In a typical fragment condensation workflow, a protected peptide with a free C-terminal carboxyl group is coupled to another fragment with a free N-terminal amine. However, the initial fragments themselves are built through stepwise elongation. For instance, this compound can be used to add a tyrosine residue to a growing peptide chain in solution. Once a fragment of the desired length is synthesized, its terminal protecting groups are selectively removed to prepare it for coupling with another fragment. The high reactivity and good yields associated with OSu esters are advantageous in these multi-step syntheses. rsc.orgd-nb.info While larger fragment couplings often employ methods like the azide (B81097) method or carbodiimides with additives (e.g., WSCD-HOBt) to minimize racemization, the synthesis of the initial fragments frequently relies on the efficiency of active esters like OSu. thieme-connect.de

Synthesis of Oligopeptides and Peptidomimetics

This compound is frequently employed in the synthesis of smaller peptides (oligopeptides) and peptidomimetics. researchgate.netsigmaaldrich.com Oligopeptides often serve as research tools, therapeutic leads, or components of larger biomolecules. The straightforward nature of coupling with an OSu ester—simply mixing the activated amino acid with the amine component, often under slightly basic conditions—makes it an efficient method for these syntheses. researchgate.netrsc.org

The field of peptidomimetics, which involves creating molecules that mimic the structure and function of natural peptides, also benefits from reagents like this compound. sigmaaldrich.com These non-natural analogues are designed to have improved properties such as enhanced stability against enzymatic degradation, better bioavailability, and increased receptor selectivity. sigmaaldrich.com The ability to use stable, pre-activated building blocks like this compound facilitates the controlled and specific incorporation of tyrosine or its analogues into complex molecular scaffolds. chemimpex.com The reliable nature of NHS ester chemistry allows for its application in diverse synthetic schemes, contributing to the development of novel therapeutic agents. sigmaaldrich.comresearchgate.net

Comparison with Other Activated Tyrosine Derivatives

The choice of how to activate a carboxylic acid is a critical decision in peptide synthesis, influencing reaction efficiency, purity of the product, and the potential for side reactions. This compound is one of several options available for incorporating a protected tyrosine residue, and its utility is best understood by comparison with its parent carboxylic acid and other activated esters.

Reactivity Profile Against Boc-Tyr(Bzl)-OH and Other Esters (e.g., ONp)

The reactivity of this compound differs significantly from the unactivated carboxylic acid, Boc-Tyr(Bzl)-OH, and shows subtle but important differences when compared to other active esters like the p-nitrophenyl (ONp) ester.

Boc-Tyr(Bzl)-OH : This is the free carboxylic acid form of the protected amino acid. peptide.com To form a peptide bond, it must be activated in situ using a coupling reagent, such as a carbodiimide (B86325) like dicyclohexylcarbodiimide (B1669883) (DCC) or diisopropylcarbodiimide (DIC). sci-hub.se This process forms a highly reactive O-acylisourea intermediate, which then reacts with the amine component. sci-hub.se The direct use of coupling agents can sometimes lead to side reactions and the formation of byproducts like N-acylurea, and may require additives like HOBt to suppress racemization, especially in fragment coupling scenarios. sci-hub.sethieme-connect.de

This compound : As an N-hydroxysuccinimide ester, this compound is "pre-activated." The OSu group is an excellent leaving group, making the carbonyl carbon highly electrophilic and ready to react with a nucleophilic amine without requiring an additional coupling agent. thieme-connect.dethieme-connect.de This leads to cleaner reactions with a water-soluble byproduct (N-hydroxysuccinimide), which simplifies purification. amerigoscientific.com

Boc-Tyr(Bzl)-ONp : The p-nitrophenyl ester is another type of "active ester." Historically significant since Bodanszky's early work in peptide synthesis, ONp esters are also more reactive than simple alkyl esters due to the electron-withdrawing nature of the nitrophenyl group. thieme-connect.deamerigoscientific.com However, N-hydroxysuccinimide esters are generally considered more reactive and are often preferred. amerigoscientific.com The byproduct of the ONp ester reaction, p-nitrophenol, is less water-soluble than N-hydroxysuccinimide, which can sometimes complicate purification.

Interactive Table: Comparison of Tyrosine Derivatives in Peptide Coupling

| Feature | Boc-Tyr(Bzl)-OH | This compound | Bpoc-Tyr(Bzl)-ONp thieme-connect.de |

| Form | Free Carboxylic Acid peptide.com | N-Hydroxysuccinimide (NHS) Ester chemimpex.com | p-Nitrophenyl (ONp) Ester thieme-connect.de |

| Activation | Requires in situ activation with coupling agents (e.g., DCC, DIC) sci-hub.se | Pre-activated; no coupling agent needed for the coupling step bachem.com | Pre-activated; no coupling agent needed for the coupling step amerigoscientific.com |

| Reactivity | Low (unactivated) | High | Moderate to High |

| Byproducts | Dependent on coupling agent (e.g., DCU) and additives sci-hub.se | N-hydroxysuccinimide (water-soluble) amerigoscientific.com | p-nitrophenol |

| Common Use | General peptide synthesis, often in combination with activating agents peptide.com | Clean and efficient coupling in solution and solid-phase synthesis amerigoscientific.com | Historically used in solution-phase synthesis thieme-connect.deamerigoscientific.com |

Advantages of N-Hydroxysuccinimide Esters in Specific Synthetic Scenarios

N-hydroxysuccinimide esters, such as this compound, have become one of the most widely used classes of activated esters due to a combination of favorable properties that make them particularly advantageous in many synthetic situations. d-nb.infoamerigoscientific.com

Key advantages include:

Stability and Isolation : Unlike some highly reactive intermediates that must be generated and used immediately, many NHS esters are stable, crystalline solids that can be isolated, purified, and stored for extended periods under dry conditions. rsc.orgd-nb.infoamerigoscientific.com This allows for better quality control of the starting materials.

Mild Reaction Conditions : Amide bond formation with NHS esters proceeds efficiently under mild conditions, often at room temperature and at neutral or slightly basic pH. researchgate.net This is beneficial when working with sensitive peptides that could be damaged by harsh reagents or conditions.

High Yield and Clean Reactions : Reactions involving NHS esters are generally reliable and produce high yields of the desired peptide. rsc.orgd-nb.info

Water-Soluble Byproduct : The N-hydroxysuccinimide (NHS) released during the coupling reaction is soluble in water. amerigoscientific.com This greatly simplifies the workup and purification process, as the byproduct can be easily removed by an aqueous wash. This is a distinct advantage over methods that produce non-polar byproducts, such as the dicyclohexylurea (DCU) formed when using DCC. sci-hub.se

Low Toxicity : Compared to the direct use of carbodiimide coupling agents, NHS esters are considered less toxic, which is an important consideration for safety and handling. researchgate.net

Interactive Table: Advantages of N-Hydroxysuccinimide (NHS) Esters

| Advantage | Description and Synthetic Implication |

| Shelf-Stability | Can be prepared, purified, and stored, ensuring high-purity starting material for coupling reactions. rsc.orgamerigoscientific.com |

| Mild Coupling Conditions | Reactivity with amines is high under neutral or slightly basic pH, preserving the integrity of sensitive functional groups in the peptide. researchgate.net |

| Facile Purification | The water-soluble N-hydroxysuccinimide byproduct is easily removed through aqueous extraction, simplifying product isolation. amerigoscientific.com |

| High Efficiency | The reactions are typically high-yielding and reliable, making them suitable for multi-step syntheses where overall yield is critical. d-nb.info |

| Reduced Racemization | While no method is immune, the use of pre-formed active esters can help minimize the risk of racemization compared to some in situ activation methods. |

| Safety Profile | Generally considered less toxic than direct handling of carbodiimide reagents. researchgate.net |

Protecting Group Chemistry in the Context of Boc Tyr Bzl Osu

Alpha-Amino Protection by the tert-Butoxycarbonyl (Boc) Group

The tert-Butoxycarbonyl (Boc) group is a widely employed temporary protecting group for the α-amino function of amino acids during peptide synthesis. Its role is to prevent unwanted reactions at the N-terminus, such as self-coupling, allowing for the controlled, stepwise elongation of the peptide chain.

Chemical Properties and Cleavage Conditions of the Boc Group

The Boc group is a carbamate (B1207046) that is stable under a variety of conditions, including basic and nucleophilic environments, which makes it compatible with many reagents used in peptide synthesis. However, its key characteristic is its lability under acidic conditions. This acid sensitivity allows for its selective removal without disturbing more acid-stable protecting groups, such as the benzyl (B1604629) group.

The standard method for Boc deprotection involves treatment with a moderately strong acid, most commonly trifluoroacetic acid (TFA), typically in a solution with dichloromethane (B109758) (DCM). The concentration of TFA can range from 20% to 50%, with deprotection usually complete within 20 to 30 minutes at room temperature. Other acidic reagents that can be used for Boc cleavage include hydrochloric acid (HCl) in an organic solvent like dioxane, methanesulfonic acid, or p-toluenesulfonic acid.

| Reagent | Typical Conditions | Notes |

| Trifluoroacetic Acid (TFA) | 20-50% in Dichloromethane (DCM) | Most common method; efficient and relatively mild. |

| Hydrochloric Acid (HCl) | In an organic solvent (e.g., dioxane) | Provides stronger acidic conditions. |

| Other Acids | Methanesulfonic acid, p-toluenesulfonic acid | Used depending on specific reaction requirements. |

Mechanistic Aspects of Boc Deprotection

The cleavage of the Boc group proceeds via an acid-catalyzed elimination mechanism. The process is initiated by the protonation of the carbonyl oxygen of the Boc group by the acid (e.g., TFA). This protonation makes the carbamate more susceptible to fragmentation.

The subsequent step involves the cleavage of the carbon-oxygen bond, leading to the formation of a stable tertiary carbocation (the tert-butyl cation) and a carbamic acid intermediate. The carbamic acid is unstable and rapidly decarboxylates to release carbon dioxide and the free amine of the amino acid. The liberated tert-butyl cation is a reactive electrophile and can potentially alkylate nucleophilic residues within the peptide chain, such as tryptophan or methionine. To prevent these undesirable side reactions, "scavengers" like anisole, thioanisole, or dithioethane (DTE) are often added to the cleavage solution to trap the tert-butyl cations.

Phenolic Hydroxyl Protection by the Benzyl (Bzl) Group

The side chain of tyrosine contains a reactive phenolic hydroxyl group. To prevent its interference during peptide synthesis, it must be protected. In the context of Boc-Tyr(Bzl)-OSu, this protection is afforded by the benzyl (Bzl) group.

Stability and Lability of the Benzyl Protecting Group

The benzyl group is introduced as a benzyl ether to the phenolic hydroxyl of tyrosine. It is considered a "permanent" or "semi-permanent" protecting group in the Boc/Bzl strategy, meaning it is designed to be stable throughout the multiple cycles of temporary Boc group removal. While both Boc and benzyl groups are acid-labile, their cleavage requires significantly different acid strengths. The benzyl group is substantially more stable to the moderately acidic conditions (e.g., 50% TFA in DCM) used for Boc deprotection than the Boc group itself. However, the O-benzyl protection on tyrosine is not completely stable to repeated TFA treatments, which can lead to partial deprotection, especially for tyrosine residues located early in the synthesis of long peptides.

| Protecting Group | Cleavage Condition | Stability |

| Boc | Moderate Acid (e.g., TFA) | Low |

| Benzyl (Bzl) | Strong Acid (e.g., HF, TFMSA) | High |

Role in Preventing Side Reactions During Peptide Elongation

The primary role of the benzyl group on the tyrosine side chain is to prevent unwanted reactions. The unprotected phenolic hydroxyl group is nucleophilic, particularly under basic conditions, and its electron-rich aromatic ring can be susceptible to electrophilic attack. By capping the hydroxyl group, the benzyl ether prevents potential O-acylation during the coupling steps of peptide synthesis. It also mitigates the risk of side reactions involving the activated aromatic ring.

Orthogonal Protection Schemes in Peptide Synthesis

In the intricate process of SPPS, the success of synthesizing a target peptide hinges on the selective protection and deprotection of the α-amino group of the growing peptide chain and the reactive side chains of the constituent amino acids. peptide.compowdersystems.com An ideal protecting group strategy employs orthogonal sets of protecting groups. Orthogonality, in this context, refers to the ability to remove one type of protecting group under specific conditions without affecting others. peptide.comolitecn.griris-biotech.de This allows for the precise and sequential manipulation of the peptide chain. iris-biotech.de

Two predominant orthogonal protection schemes have become the standards in SPPS: the Boc/Bzl strategy and the Fmoc/tBu strategy. iris-biotech.depeptide.com These strategies are defined by the choice of the temporary protecting group for the N-terminus and the more permanent protecting groups for the amino acid side chains. peptide.com

Boc/Bzl Strategy vs. Fmoc/tBu Strategy

The Boc/Bzl and Fmoc/tBu strategies represent two distinct chemical approaches to peptide synthesis, each with its own set of advantages and limitations. iris-biotech.depeptide.com The choice between them often depends on the specific peptide sequence, the presence of sensitive residues, and the desired final product. peptide.comwikipedia.org

The Boc/Bzl strategy , the historically earlier method, utilizes the tert-butoxycarbonyl (Boc) group for the temporary protection of the α-amino group and benzyl (Bzl) or benzyl-based groups for the more permanent protection of amino acid side chains. iris-biotech.dewikipedia.org The Boc group is labile to moderate acids, such as trifluoroacetic acid (TFA), for its removal during each cycle of amino acid addition. peptide.compeptide.com The final cleavage of the completed peptide from the solid support and the removal of the Bzl side-chain protecting groups require treatment with a very strong acid, such as anhydrous hydrogen fluoride (B91410) (HF) or trifluoromethanesulfonic acid (TFMSA). peptide.compeptide.com this compound is a key reagent in this strategy, providing the protected tyrosine building block. peptide.com

The Fmoc/tBu strategy , which has become more prevalent, employs the base-labile 9-fluorenylmethyloxycarbonyl (Fmoc) group for N-terminal protection and acid-labile tert-butyl (tBu) or related groups for side-chain protection. iris-biotech.dewikipedia.org The Fmoc group is typically removed with a solution of piperidine (B6355638) in a polar aprotic solvent like N,N-dimethylformamide (DMF). wikipedia.orgwikipedia.org The final cleavage and deprotection of the tBu groups are achieved with a strong acid, most commonly TFA. iris-biotech.deiris-biotech.de

A key distinction lies in the orthogonality of the protecting groups. The Fmoc/tBu scheme is considered truly orthogonal because the N-terminal protecting group (Fmoc) is removed by a base, while the side-chain protecting groups (tBu) are removed by an acid. olitecn.griris-biotech.de This clear difference in deprotection mechanisms allows for high selectivity. olitecn.gr In contrast, both the Boc and Bzl groups in the Boc/Bzl strategy are acid-labile, which leads to the concept of quasi-orthogonality. peptide.comolitecn.gr

| Feature | Boc/Bzl Strategy | Fmoc/tBu Strategy |

| Nα-Protecting Group | tert-butoxycarbonyl (Boc) | 9-fluorenylmethyloxycarbonyl (Fmoc) |

| Nα-Deprotection | Moderate Acid (e.g., TFA) peptide.compeptide.com | Base (e.g., 20% Piperidine in DMF) wikipedia.orgwikipedia.org |

| Side-Chain Protection | Benzyl (Bzl) based groups wikipedia.org | tert-butyl (tBu) based groups wikipedia.org |

| Final Cleavage/Deprotection | Strong Acid (e.g., HF, TFMSA) peptide.compeptide.com | Strong Acid (e.g., TFA) iris-biotech.deiris-biotech.de |

| Orthogonality | Quasi-orthogonal olitecn.grbiosynth.com | Orthogonal olitecn.griris-biotech.de |

| Advantages | - Reduces peptide aggregation during synthesis. wikipedia.org - Suitable for base-sensitive peptides. wikipedia.org - Reliable for synthesizing long and "difficult" sequences. researchgate.net | - Milder overall reaction conditions. olitecn.gr - Avoids the use of highly toxic HF. iris-biotech.de - Allows for on-resin modification of peptides. olitecn.griris-biotech.de - Deprotection can be monitored by UV absorbance. wikipedia.org |

| Disadvantages | - Requires harsh and toxic reagents (HF). iris-biotech.dedu.ac.in - Requires specialized equipment. du.ac.in | - Increased risk of peptide aggregation. wikipedia.org - Not ideal for base-sensitive moieties. wikipedia.org |

Quasi-Orthogonality of the Boc/Bzl System

The term "quasi-orthogonality" or "pseudo-orthogonality" is used to describe the Boc/Bzl protecting group scheme because both the temporary Nα-Boc group and the more permanent side-chain Bzl groups are removed by acidolysis. biosynth.commdpi.com However, their sensitivities to acid strength differ significantly, which allows for their selective removal in practice. olitecn.grbiosynth.com

The Boc group is readily cleaved by moderate concentrations of TFA (typically 50% in dichloromethane), while the Bzl-based side-chain protecting groups are stable under these conditions. peptide.compeptide.com The removal of the Bzl groups requires much stronger acidic conditions, such as treatment with anhydrous HF or TFMSA. peptide.compeptide.com This differential acid lability is the foundation of the Boc/Bzl strategy's utility. biosynth.com

Despite this practical selectivity, the lack of true orthogonality means that some premature loss of side-chain protecting groups can occur during the repeated TFA deprotection steps of the Nα-Boc group, especially for longer peptides. peptide.com This can lead to side reactions and a decrease in the final yield of the desired peptide. For instance, in the case of Boc-Tyr(Bzl)-OH, a small amount of the benzyl group can migrate from the oxygen atom to the tyrosine ring under the acidic conditions used for Boc deprotection. peptide.com

The quasi-orthogonal nature of the Boc/Bzl system, while not as "clean" as the truly orthogonal Fmoc/tBu strategy, offers distinct advantages. The protonation of the newly exposed amine terminal after Boc removal under acidic conditions can help to reduce peptide aggregation, which can be a significant problem in "difficult" sequences. peptide.comresearchgate.net

| Protecting Group | Deprotection Reagent | Conditions | Lability |

| Boc | Trifluoroacetic Acid (TFA) | ~50% in DCM peptide.com | High |

| Bzl | Anhydrous Hydrogen Fluoride (HF) or Trifluoromethanesulfonic Acid (TFMSA) | Strong acid peptide.com | Low (stable to TFA) |

| Fmoc | Piperidine | ~20-50% in DMF wikipedia.org | High (base-labile) |

| tBu | Trifluoroacetic Acid (TFA) | ~95% iris-biotech.de | High (acid-labile) |

Mechanistic and Reactivity Studies of Boc Tyr Bzl Osu

Detailed Reaction Mechanisms in Peptide Bond Formation

The formation of a peptide bond using Boc-Tyr(Bzl)-OSu proceeds via a nucleophilic acyl substitution mechanism, a class of condensation reaction where a molecule of water is effectively eliminated. fiveable.me The N-hydroxysuccinimide (OSu) ester functions as an "active ester," rendering the carboxyl group sufficiently reactive to be attacked by the free amino group of another amino acid or peptide chain.

The process can be detailed in the following steps:

Nucleophilic Attack: The reaction is initiated by the nucleophilic attack of the deprotonated α-amino group (-NH₂) of an incoming amino acid ester or peptide on the electrophilic carbonyl carbon of the OSu ester of this compound. fiveable.me

Formation of a Tetrahedral Intermediate: This attack leads to the formation of a transient, high-energy tetrahedral intermediate. In this state, the carbonyl carbon is bonded to the original carbonyl oxygen, the α-carbon of the tyrosine residue, the nitrogen of the incoming amino acid, and the oxygen of the N-hydroxysuccinimide leaving group. fiveable.me

Collapse of the Intermediate and Leaving Group Departure: The unstable tetrahedral intermediate rapidly collapses. The carbon-oxygen double bond of the carbonyl group is reformed, leading to the expulsion of the N-hydroxysuccinimide (NHS) anion. NHS is an effective leaving group because its negative charge is well-stabilized by resonance, making it weakly basic.

Proton Transfer: The liberated N-hydroxysuccinimide anion can then abstract a proton from the newly formed, protonated amide (peptide) bond, yielding the neutral dipeptide and NHS. Alternatively, another base present in the reaction mixture can perform this deprotonation.

Factors Influencing Reactivity (e.g., Steric Hindrance, Electronic Effects)

The rate and efficiency of the coupling reaction involving this compound are governed by a combination of electronic and steric factors inherent to the molecule and the reaction conditions.

Electronic Effects: The primary electronic influence stems from the N-hydroxysuccinimide ester. The OSu group is strongly electron-withdrawing, which significantly increases the electrophilicity (positive character) of the carbonyl carbon. This heightened electrophilicity makes the carbonyl carbon a prime target for nucleophilic attack by an amino group, thereby "activating" the carboxyl group for amide bond formation. bibliomed.org While the Boc group is generally considered electron-donating, its electronic impact on the reactivity of the distal activated carbonyl is minimal compared to the powerful activating effect of the OSu group.

Steric Hindrance: Steric hindrance plays a critical role in the reactivity of this compound. thieme-connect.de Several bulky groups within the molecule can impede the approach of the nucleophilic amine, potentially slowing the reaction rate.

Boc Group: The tert-butyloxycarbonyl group is sterically demanding and can hinder access to the reactive carbonyl center. researchgate.net

Benzyl (B1604629) Group (Bzl): The benzyl ether protecting the tyrosine side-chain phenol (B47542) adds considerable bulk, which can influence the conformation of the amino acid derivative and sterically shield the reaction site.

Incoming Amino Acid: The nature of the coupling partner is also significant. An N-terminal amino acid with a large side chain (e.g., Valine, Isoleucine) will present greater steric hindrance than one with a smaller side chain (e.g., Glycine, Alanine), leading to slower coupling rates. sci-hub.se

The interplay between these factors is summarized in the table below.

| Factor | Group/Component | Effect on Reactivity | Rationale |

| Electronic | N-Hydroxysuccinimide (OSu) Ester | Increases Reactivity | Strong electron-withdrawing nature enhances the electrophilicity of the carbonyl carbon. bibliomed.org |

| Steric | tert-Butoxycarbonyl (Boc) Group | Decreases Reactivity | Bulkiness hinders the approach of the nucleophile to the carbonyl center. thieme-connect.deresearchgate.net |

| Steric | Benzyl (Bzl) Group | Decreases Reactivity | Adds bulk to the side chain, potentially shielding the reaction site. core.ac.uk |

| Steric | Nucleophile (Incoming Amino Acid) | Variable | Larger side chains on the incoming amino acid increase steric hindrance and slow the reaction. sci-hub.se |

Investigation of By-product Formation During Coupling Reactions

While this compound is designed for efficient coupling, several side reactions can occur, leading to the formation of undesirable by-products and a reduction in the final yield of the target peptide. bibliomed.org

Hydrolysis: Active esters like this compound are sensitive to moisture. Any residual water in the reaction solvent or reagents can act as a nucleophile, attacking the activated carbonyl. This leads to the hydrolysis of the ester back to its corresponding carboxylic acid, Boc-Tyr(Bzl)-OH, and N-hydroxysuccinimide. This hydrolyzed acid is unreactive towards coupling under these conditions and represents a loss of starting material.

Racemization: A significant concern during peptide coupling is the loss of stereochemical integrity at the α-carbon of the activated amino acid. thieme-connect.de Although urethane-based protecting groups like Boc are known to suppress racemization compared to acyl-type groups, it can still occur, particularly in the presence of excess base. thieme-connect.dethieme-connect.de The mechanism involves the abstraction of the α-proton to form a planar enolate or oxazolone (B7731731) intermediate, which can be protonated from either face, leading to a mixture of L- and D-isomers. thieme-connect.de

O-Acylation: If the peptide chain being elongated contains amino acid residues with unprotected hydroxyl groups in their side chains (e.g., Serine, Threonine), these hydroxyls can compete with the N-terminal amine as nucleophiles. nih.gov This can result in the formation of an ester linkage between the Boc-Tyr(Bzl) residue and the side-chain hydroxyl, creating a branched peptide by-product. This side reaction is a known issue with the use of active esters. nih.gov

Side-Chain Modification during Deprotection: While not a coupling by-product, issues can arise in subsequent synthesis steps. The benzyl (Bzl) group protecting the tyrosine phenol is known to be only partially stable to the repeated treatments with trifluoroacetic acid (TFA) required to remove the Nα-Boc group in solid-phase peptide synthesis. peptide.com This can lead to premature deprotection of the tyrosine side chain. Furthermore, under strong acid conditions like hydrogen fluoride (B91410) (HF) cleavage, the Bzl group can sometimes migrate from the oxygen to the 3-position of the tyrosine aromatic ring. uwec.edu

A summary of common by-products and their causes is presented below.

| By-product Type | Cause | Consequence |

| Boc-Tyr(Bzl)-OH | Hydrolysis of the active ester by water. | Loss of activated amino acid, incomplete coupling. |

| D-Isomer of Peptide | Racemization via α-proton abstraction, often base-catalyzed. thieme-connect.de | Formation of diastereomeric impurities that are difficult to separate. |

| Branched Peptide (O-Acylation) | Nucleophilic attack by an unprotected side-chain hydroxyl group (e.g., from Ser/Thr). nih.gov | Impurity with incorrect peptide structure. |

| Prematurely Deprotected Peptide | Partial cleavage of the Bzl group by TFA during subsequent Boc deprotection steps. peptide.com | Potential for further side reactions at the unprotected tyrosine hydroxyl. |

Advanced Synthetic Strategies and Derivatization Employing Boc Tyr Bzl Osu

Incorporation into Modified Peptides and Peptide Conjugates

Boc-Tyr(Bzl)-OSu is a versatile building block for creating modified peptides and peptide conjugates designed to have enhanced properties. The reactive OSu ester readily couples with free amino groups, such as the N-terminus of a peptide chain or the side chain of a lysine (B10760008) residue, to form stable amide bonds.

This reactivity is widely exploited in the synthesis of peptide-lipid conjugates . These conjugates are designed to improve the therapeutic profile of peptides by enhancing their plasma half-life and ability to cross cellular membranes. A general strategy involves reacting an amine-containing peptide with an activated amino acid linked to a lipid moiety. While specific examples may use different protecting groups, the underlying chemistry is analogous. For instance, a general procedure for coupling a lipidated, activated amino acid to a peptide involves dissolving the two components in a solvent like dimethylformamide (DMF) with a base such as pyridine (B92270) and stirring at room temperature for an extended period. google.comgoogleapis.com Using this compound in this context would attach the protected tyrosine, which can then be deprotected and further modified or serve as a spacer.

The reagent is also instrumental in creating peptides with other modifications, such as the attachment of tags or functional small molecules. The protected tyrosine can be introduced at a specific site, and after deprotection of the Boc and Bzl groups, the phenolic hydroxyl group becomes available for site-specific modifications like phosphorylation or sulfation, mimicking post-translational modifications.

Table 1: Representative Reactions for Peptide Modification using Amine-Reactive Esters

| Conjugate Type | Reaction Partner (Amine Source) | General Reaction Conditions | Purpose of Modification |

|---|---|---|---|

| Peptide-Lipid Conjugate | N-terminal amine of a peptide | DMF, Pyridine, Room Temperature, 24h google.comgoogleapis.com | Enhance membrane permeability and plasma stability. google.comgoogleapis.com |

| Branched Peptide | ε-amino group of a Lysine residue | DMF, DIEA, Room Temperature | Create branched structures for multivalent display. |

| N-Terminally Modified Peptide | Deprotected N-terminus of a resin-bound peptide | DMF or NMP, Room Temperature | Introduce a specific residue for further site-specific modification. |

Strategies for Introduction of Tyrosine Residues into Complex Molecular Architectures

The utility of this compound extends beyond linear peptides to the synthesis of complex, non-linear molecular architectures where the introduction of a tyrosine residue imparts specific structural or functional properties.

One major application is in the construction of dendrimers and branched polymers . nih.gov A common strategy for creating these structures is the "grafting to" approach, where a pre-synthesized polymer or dendrimer core bearing multiple free amino groups (e.g., a poly-L-lysine backbone) is reacted with an excess of this compound. rsc.org This reaction results in the covalent attachment of protected tyrosine residues to the surface of the core structure. Subsequent deprotection can yield a dendrimer with a high density of surface tyrosine groups, suitable for further functionalization or for mimicking protein surfaces. This contrasts with "grafting from" methods where N-carboxyanhydrides (NCAs) of amino acids, including Tyr(Bzl), are polymerized from an initiator. nih.gov

The synthesis of cyclic peptides also benefits from reagents like this compound. ub.edu In a typical solid-phase synthesis of a cyclic peptide, a linear precursor is assembled on a resin. To introduce a tyrosine as part of a side-chain bridge, an amino acid with an orthogonal protecting group (e.g., Fmoc-Lys(Alloc)-OH) can be incorporated. After deprotection of the Alloc group, the free side-chain amine can be reacted with this compound in solution to form a branch, which is later cyclized back to another point on the peptide backbone.

Table 2: Strategies for Incorporating Tyrosine into Complex Architectures

| Architecture | Synthetic Strategy | Role of this compound | Key Feature |

|---|---|---|---|

| Branched Polymer | "Grafting to" a poly-L-lysine backbone rsc.org | Reacts with ε-amino groups to form Tyr-containing branches. | High-density surface functionalization. rsc.org |

| Cyclic Peptide | Solid-phase synthesis with side-chain modification | Couples to a deprotected side-chain amine (e.g., Lys) to form part of a lactam bridge. | Creates conformationally constrained structures. ub.edu |

| Peptide-Dendrimer | Convergent synthesis | Used to build peptide wedges that are then attached to a central core. | Precise control over structure and valency. |

Applications in Bioconjugation Chemistry (Non-Biological Product Focus)

In bioconjugation chemistry, this compound is valuable for modifying non-biological substrates to create hybrid materials with novel functions. The focus here is on end-products that are not purely biological, such as functionalized surfaces, polymers, or nanoparticles.

Surface functionalization is a prominent application. Materials such as silica (B1680970) nanoparticles, quantum dots, or polymer resins can be pre-functionalized to present primary amine groups on their surface. Subsequent reaction with this compound in a suitable organic solvent allows for the covalent attachment of a protected tyrosine layer. After deprotection, the surface-bound tyrosine residues can alter the material's properties (e.g., hydrophilicity) or serve as anchor points for further chemistry. For example, the phenolic hydroxyl group can chelate certain metal ions or be a site for enzymatic modification.

Similarly, functionalizing synthetic polymers with tyrosine residues can create materials with tailored properties. For example, reacting an amine-terminated polymer like amino-propyl-terminated polydimethylsiloxane (B3030410) (PDMS) with this compound would attach a tyrosine residue to the polymer chain ends. This can be used to compatibilize the synthetic polymer with biological systems or to introduce a reactive handle for creating block copolymers with polypeptides. The result is a hybrid peptide-polymer conjugate with combined properties from both the synthetic and biological components.

Table 3: Applications in Non-Biological Conjugation Chemistry

| Substrate | Conjugation Goal | Resulting Product/Material | Potential Application |

|---|---|---|---|

| Amine-functionalized silica nanoparticles | Surface modification | Tyrosine-coated nanoparticles | Biocompatible imaging agents, platforms for enzyme immobilization. |

| Amino-terminated synthetic polymer (e.g., PDMS) | End-group functionalization | Peptide-polymer hybrid material | Biocompatible coatings, drug delivery systems, advanced soft matter. |

| Amine-functionalized self-assembled monolayer (SAM) on gold | Surface engineering | Tyrosine-terminated SAM | Biosensor surfaces, platforms for studying protein-surface interactions. |

Mentioned Compounds

| Abbreviation/Common Name | Full Chemical Name |

|---|---|

| This compound | N-α-tert-butyloxycarbonyl-O-benzyl-L-tyrosine N-hydroxysuccinimide ester |

| Boc | tert-butyloxycarbonyl |

| Bzl | Benzyl (B1604629) |

| OSu | N-hydroxysuccinimide ester |

| TFA | Trifluoroacetic acid |

| HF | Hydrofluoric acid |

| DMF | Dimethylformamide |

| DIEA | N,N-Diisopropylethylamine |

| NMP | N-Methyl-2-pyrrolidone |

| Fmoc | Fluorenylmethyloxycarbonyl |

| Alloc | Allyloxycarbonyl |

| NCA | N-Carboxyanhydride |

| PDMS | Polydimethylsiloxane |

Challenges and Side Reactions in Synthesis Involving Boc Tyr Bzl Osu

Side Reactions Associated with Tyrosine Side Chain Protection

The benzyl (B1604629) group used to protect the hydroxyl function of the tyrosine side chain is susceptible to certain side reactions, particularly under the acidic conditions frequently employed in Boc-based solid-phase peptide synthesis (SPPS).

Benzyl Group Migration to the Aromatic Ring

A notable side reaction is the acid-catalyzed migration of the benzyl group from the phenolic oxygen to the aromatic ring of the tyrosine residue. peptide.com This intramolecular rearrangement leads to the formation of a C-benzylated tyrosine derivative, an undesired and irreversible modification of the peptide chain. While the O-benzyl group is generally stable, repeated exposure to acidic conditions, such as the trifluoroacetic acid (TFA) treatments used for Boc deprotection, can facilitate this migration. peptide.compeptide.com The phenolic benzyl ether of tyrosine is significantly more acid-labile than the benzyl ethers used for amino acids like serine and threonine. thieme-connect.de

Strategies to Mitigate Benzyl Migration (e.g., Alternative Benzyl Derivatives)

To counter the issue of benzyl group migration, more acid-stable benzyl derivatives have been developed. These alternatives typically feature electron-withdrawing substituents on the benzyl ring, which decrease the lability of the ether linkage.

| Derivative | Relative Stability to 50% TFA/CH2Cl2 | Reference |

| O-Benzyl (Bzl) | Base | thieme-connect.de |

| O-(2,6-Dichlorobenzyl) [Bzl(2,6-Cl2)] | ~5000 times more stable than Bzl | peptide.comthieme-connect.de |

| O-(2-Bromobenzyl) [Z(2-Br)] | Significantly more stable than Bzl | peptide.comthieme-connect.de |

The 2,6-dichlorobenzyl (2,6-Cl2Bzl) ether, for instance, is approximately 5,000 times more stable to treatment with 50% TFA in dichloromethane (B109758) (CH2Cl2) than the unsubstituted benzyl group. thieme-connect.de Similarly, the 2-bromobenzylcarbonate (2-BrZ) protecting group offers enhanced stability against the acidic conditions used for Boc deprotection and can be readily removed with strong acids like hydrogen fluoride (B91410) (HF) during the final cleavage step. peptide.com These halogenated derivatives provide a more robust protection for the tyrosine side chain, minimizing the risk of migration during the synthesis of longer peptides that require numerous deprotection cycles. peptide.comthieme-connect.de

Issues Related to Boc Deprotection Chemistry

The removal of the N-terminal Boc protecting group, a critical step in every cycle of Boc-SPPS, is not without its own set of challenges. The acidic conditions required for this deprotection can lead to the formation of reactive intermediates that cause unwanted side reactions.

Formation of tert-Butyl Cations and Alkylation of Sensitive Residues (e.g., Trp, Cys, Met)

The acid-mediated cleavage of the Boc group proceeds through the formation of a highly reactive tert-butyl cation. acsgcipr.orgpeptide.comcommonorganicchemistry.com This carbocation can then act as an alkylating agent, attacking nucleophilic sites within the peptide chain. acsgcipr.orgtotal-synthesis.com Amino acid residues with particularly susceptible side chains include tryptophan (Trp), cysteine (Cys), and methionine (Met). peptide.compeptide.com The indole (B1671886) ring of tryptophan, the thiol group of cysteine, and the thioether of methionine can all be alkylated by the tert-butyl cation, leading to the formation of undesired peptide byproducts. peptide.comacsgcipr.org This can compromise the purity and biological activity of the final peptide.

Use of Scavengers to Suppress Side Reactions (e.g., Dithioethane)

To prevent the deleterious effects of the tert-butyl cation, scavengers are routinely added to the deprotection cocktail. total-synthesis.comwordpress.com These are nucleophilic compounds that are more reactive towards the carbocation than the sensitive amino acid residues, effectively trapping it before it can modify the peptide. commonorganicchemistry.com

A commonly used scavenger is dithioethane (DTE). peptide.compeptide.com Adding a small percentage of DTE (e.g., 0.5%) to the TFA cleavage solution effectively scavenges the tert-butyl cations, thus preventing the alkylation of tryptophan, cysteine, and methionine residues. peptide.compeptide.com Other scavengers such as anisole, p-cresol, and dimethyl sulfide (B99878) are also employed to minimize these and other acid-induced side reactions. wordpress.com

Table of Common Scavengers in Boc Deprotection:

| Scavenger | Purpose | References |

|---|---|---|

| Dithioethane (DTE) | Traps tert-butyl cations. | peptide.compeptide.com |

| Anisole | Scavenges carbocations. | wordpress.com |

| p-Cresol | Scavenges carbocations. | wordpress.com |

Racemization During Coupling Reactions and Strategies for Suppression

Maintaining the stereochemical integrity of the chiral amino acids is paramount in peptide synthesis. The activation of the carboxylic acid group of the incoming amino acid, a necessary step for peptide bond formation, can unfortunately also create an opportunity for racemization, the loss of chiral purity. peptide.comthieme-connect.de

The primary mechanism for racemization during peptide coupling involves the formation of an oxazol-5(4H)-one intermediate. peptide.comthieme-connect.de The α-proton of this intermediate is acidic and can be abstracted by a base, leading to a planar, achiral enolate that can be reprotonated from either face, resulting in a mixture of L- and D-isomers. peptide.com While urethane-based protecting groups like Boc generally suppress racemization, the use of active esters like the OSu ester in Boc-Tyr(Bzl)-OSu does not completely eliminate the risk. bachem.com

Several strategies are employed to minimize racemization during coupling:

Additive Reagents: The addition of certain reagents to the coupling reaction can suppress oxazolone (B7731731) formation and subsequent racemization. Additives like 1-hydroxybenzotriazole (B26582) (HOBt) and its more acidic analogue, 6-chloro-1-hydroxybenzotriazole (B1581694) (6-Cl-HOBt), are effective in this regard. peptide.com

Coupling Reagent Choice: The selection of the coupling reagent itself can influence the extent of racemization. mdpi.comrsc.org Some modern coupling reagents are specifically designed to minimize this side reaction. rsc.org

Reaction Conditions: Careful control of reaction conditions, such as temperature and the choice of base, is crucial. Weaker bases like N-methylmorpholine (NMM) or sym-collidine are sometimes preferred over stronger, more sterically hindered bases like diisopropylethylamine (DIPEA) to reduce the risk of racemization. bachem.com

In Situ Neutralization: Protocols that combine the neutralization of the deprotected amine salt and the subsequent coupling reaction in a single step can also help to minimize side reactions, including racemization. peptide.compeptide.com

By understanding these potential pitfalls and implementing appropriate mitigation strategies, chemists can successfully utilize this compound and other protected amino acid derivatives to synthesize complex peptides with high purity and stereochemical integrity.

Hydrolysis of the N-Hydroxysuccinimide Ester

In peptide synthesis and other bioconjugation applications utilizing this compound, the N-hydroxysuccinimide (NHS) ester functionality is employed to activate the carboxyl group for facile reaction with primary amines. However, this activated ester is susceptible to hydrolysis, a significant side reaction that competes with the desired aminolysis process. thermofisher.comnih.gov This hydrolytic degradation can compromise the efficiency of the coupling reaction by consuming the activated amino acid derivative. nih.gov The hydrolysis reaction involves the nucleophilic attack of water or hydroxide (B78521) ions on the ester carbonyl, leading to the regeneration of the original carboxylic acid, Boc-Tyr(Bzl)-OH, and the release of N-hydroxysuccinimide (NHS) as a byproduct. thermofisher.comnih.gov

The rate of this undesirable reaction is influenced by several factors, most notably the pH of the reaction medium. lumiprobe.comdutscher.comatto-tec.com The stability of the NHS ester decreases markedly as the pH increases into the alkaline range. thermofisher.comatto-tec.comthermofisher.com While the desired reaction with primary amines is also favored at slightly alkaline pH (typically 7.2 to 9) to ensure the amine is deprotonated and thus nucleophilic, this creates a narrow window for optimal reaction conditions where aminolysis is maximized and hydrolysis is minimized. thermofisher.comatto-tec.com At a pH higher than optimal, the rate of hydrolysis accelerates rapidly, leading to a significant reduction in the yield of the desired conjugate. lumiprobe.com

The profound impact of pH on the stability of NHS esters is demonstrated by their half-life in aqueous solutions. Research has quantified this relationship, showing a dramatic decrease in stability with increasing alkalinity. thermofisher.comthermofisher.comrsc.org

Table 1: Effect of pH on the Half-life of N-Hydroxysuccinimide (NHS) Esters

| pH | Temperature (°C) | Half-life | Source(s) |

|---|---|---|---|

| 7.0 | 0 | 4 - 5 hours | thermofisher.comthermofisher.com |

| 8.0 | 4 | 1 hour | thermofisher.comrsc.org |

This table presents generalized data for NHS esters, which is indicative of the behavior of the active ester group in this compound.

Besides pH, temperature and the composition of the reaction buffer are critical variables. rsc.org Higher temperatures can increase the rate of hydrolysis. biorxiv.org The choice of buffer is also crucial; buffers containing primary amines, such as Tris, are incompatible as they compete with the target amine for reaction with the NHS ester. thermofisher.comlumiprobe.comrsc.org Therefore, non-amine buffers like phosphate, borate, or carbonate-bicarbonate are commonly used for these coupling reactions. thermofisher.comdutscher.com

The practical consequence of NHS ester hydrolysis is a lower yield of the intended peptide or conjugate. The consumption of this compound by water necessitates the use of a molar excess of the reagent to drive the desired reaction to completion. lumiprobe.com Furthermore, the hydrolysis generates N-hydroxysuccinimide as a byproduct, which may need to be removed in subsequent purification steps. thermofisher.com The extent of hydrolysis can be monitored spectrophotometrically by measuring the absorbance of the released NHS byproduct in the 260-280 nm range. thermofisher.com

Analytical Methodologies for Research and Purity Assessment of Boc Tyr Bzl Osu and Its Reaction Products

Chromatographic Techniques (e.g., HPLC) for Purity and Reaction Monitoring

Chromatographic methods, particularly High-Performance Liquid Chromatography (HPLC), are fundamental in the analysis of Boc-Tyr(Bzl)-OSu and its derivatives. These techniques are routinely applied for assessing the purity of the commercial reagent and for monitoring the progress of coupling reactions in real-time.

The purity of this compound is typically determined by HPLC, with commercial grades often guaranteed to have a purity of ≥98.0%. sigmaaldrich.com Reversed-phase HPLC (RP-HPLC) is the most common modality, utilizing a nonpolar stationary phase (like a C18 column) and a polar mobile phase. ub.edunih.gov This method effectively separates the target compound from any starting materials, by-products, or degradation products.

In research and manufacturing, HPLC is a critical tool for monitoring the progress of reactions where this compound is used to introduce a protected tyrosine residue. peptide.com For instance, during solid-phase peptide synthesis (SPPS) or solution-phase coupling, analysts can take small aliquots from the reaction mixture at various time points. polypeptide.com HPLC analysis of these aliquots reveals the consumption of the starting materials (like this compound) and the formation of the desired product. ub.eduthieme-connect.de This monitoring allows chemists to determine the precise point of reaction completion, preventing unnecessary reaction time or the formation of side products. kuleuven.be Beyond simple reaction tracking, HPLC is also employed to analyze the extent of potential side reactions, such as racemization, during fragment condensations. polypeptide.com

The table below summarizes typical conditions used in HPLC for the analysis of this compound and related peptide syntheses.

| Parameter | Typical Specification | Purpose |

|---|---|---|

| Technique | Reversed-Phase HPLC (RP-HPLC) | Separates compounds based on hydrophobicity. |

| Column | Inertsil ODS-3 (C18), 4.6 x 100 mm kuleuven.be | Standard stationary phase for separating peptides and protected amino acids. |